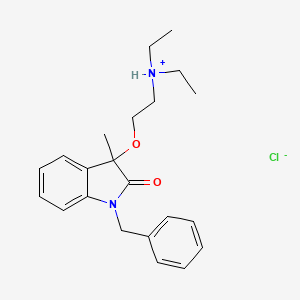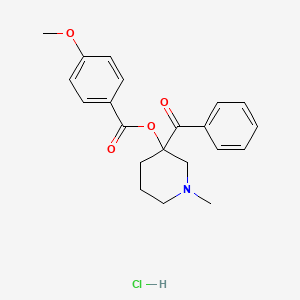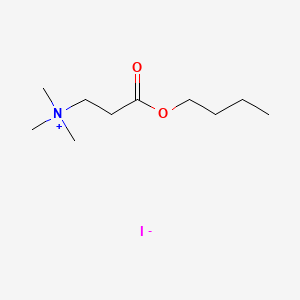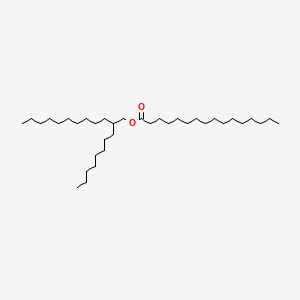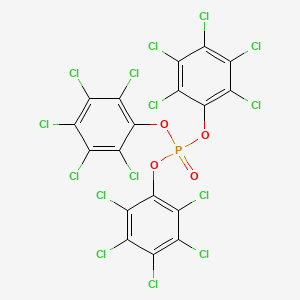
Pentachlorophenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenyl phosphate is an organophosphorus compound characterized by the presence of five chlorine atoms attached to a phenyl ring, which is further bonded to a phosphate group. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentachlorophenyl phosphate can be synthesized through the reaction of pentachlorophenol with phosphorus oxychloride. The reaction typically occurs under controlled conditions, with the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{C}_6\text{Cl}_5\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{Cl}_5\text{OPOCl}_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of pentachlorophenol to this compound. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Pentachlorophenyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form pentachlorophenol and phosphoric acid.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation and Reduction: Various oxidizing or reducing agents under controlled conditions.
Major Products
Hydrolysis: Pentachlorophenol and phosphoric acid.
Substitution: Substituted pentachlorophenyl derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
Pentachlorophenyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Employed in studies involving enzyme inhibition and as a tool to investigate biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pentachlorophenyl phosphate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect biochemical pathways and cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorophenol: A related compound with similar chemical properties but without the phosphate group.
Trichlorophenyl phosphate: A compound with three chlorine atoms on the phenyl ring and a phosphate group.
Tetrachlorophenyl phosphate: A compound with four chlorine atoms on the phenyl ring and a phosphate group.
Uniqueness
Pentachlorophenyl phosphate is unique due to the presence of five chlorine atoms, which enhances its reactivity and makes it a valuable reagent in various chemical reactions. Its phosphate group also contributes to its versatility in different applications, distinguishing it from other chlorinated phenyl compounds.
Propriétés
Numéro CAS |
4062-20-8 |
|---|---|
Formule moléculaire |
C18Cl15O4P |
Poids moléculaire |
842.9 g/mol |
Nom IUPAC |
tris(2,3,4,5,6-pentachlorophenyl) phosphate |
InChI |
InChI=1S/C18Cl15O4P/c19-1-4(22)10(28)16(11(29)5(1)23)35-38(34,36-17-12(30)6(24)2(20)7(25)13(17)31)37-18-14(32)8(26)3(21)9(27)15(18)33 |
Clé InChI |
SGYDKALSBFBIFE-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)OP(=O)(OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)OC3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


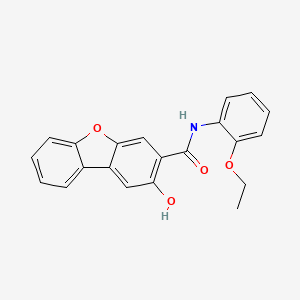
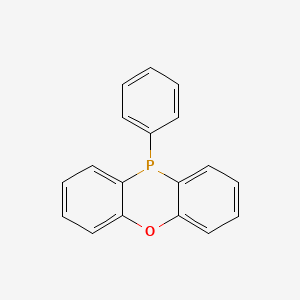

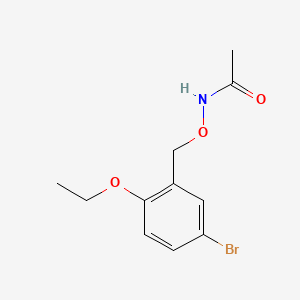
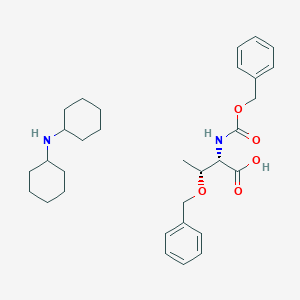
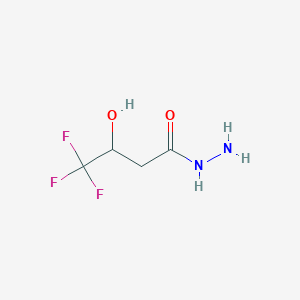
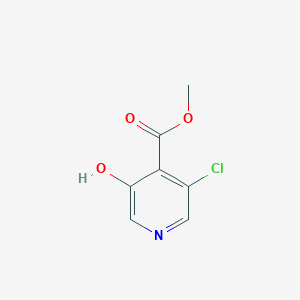
![4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide](/img/structure/B13742228.png)
